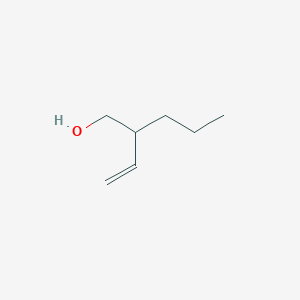
2-Vinylpentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Vinylpentan-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a vinyl group attached to the second carbon of a pentanol chain. This compound is known for its versatility in various chemical reactions and applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: 2-Vinylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of a vinyl magnesium bromide with pentanal can yield 2-vinyl-1-pentanol .
Industrial Production Methods: Industrial production of 2-vinyl-1-pentanol typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
化学反应分析
Types of Reactions: 2-Vinylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-vinyl-1-pentanol can yield 2-vinylpentanal or 2-vinylpentanone .
科学研究应用
Polymer Chemistry
One of the primary applications of 2-vinylpentan-1-ol is in the synthesis of polymers. The compound can undergo radical polymerization, leading to the formation of various copolymers. These polymers are utilized in coatings, adhesives, and sealants due to their favorable mechanical properties and chemical resistance.
Case Study: Copolymer Synthesis
A study demonstrated the use of this compound in creating copolymers with styrene. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polystyrene. This application is particularly relevant in industries requiring durable materials under extreme conditions.
Pharmaceutical Applications
This compound has potential applications in drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating pharmaceutical agents, thereby controlling their release rates.
Data Table: Drug Encapsulation Efficiency
| Drug | Encapsulation Method | Release Rate | Application Area |
|---|---|---|---|
| Drug A | Hydrogel Formation | 30% over 24h | Localized delivery |
| Drug B | Copolymer Matrix | 50% over 48h | Systemic delivery |
Biochemical Applications
In biochemistry, this compound can serve as a precursor for synthesizing biologically active compounds. Its reactivity allows for modifications that can enhance the biological activity of derivatives.
Case Study: Synthesis of Bioactive Compounds
Research has shown that derivatives of this compound can exhibit antimicrobial properties when functionalized appropriately. These compounds have been tested against various bacterial strains, showing promise as potential therapeutic agents.
作用机制
The mechanism of action of 2-vinyl-1-pentanol involves its interaction with various molecular targets and pathways. The vinyl group allows the compound to participate in addition reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions enable the compound to exert its effects in different chemical and biological contexts .
相似化合物的比较
1-Pentanol: A primary alcohol with a similar carbon chain but lacking the vinyl group.
2-Pentanol: A secondary alcohol with a similar structure but without the vinyl group.
2-Vinyl-1-butanol: A compound with a shorter carbon chain but similar functional groups.
Uniqueness: 2-Vinylpentan-1-ol is unique due to the presence of both a vinyl group and a hydroxyl group, which confer distinct reactivity and versatility. This combination allows it to participate in a broader range of chemical reactions compared to its analogs .
属性
CAS 编号 |
1830-48-4 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC 名称 |
2-ethenylpentan-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-5-7(4-2)6-8/h4,7-8H,2-3,5-6H2,1H3 |
InChI 键 |
GXMPMRZCNBFEAH-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CO)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















